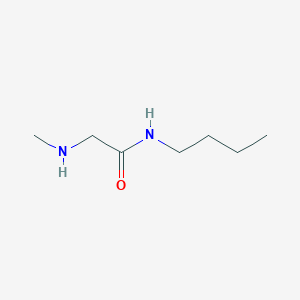![molecular formula C30H64O8Si4 B054252 (1S,3R,9R,11S)-5,5,7,7,13,13,15,15-octa(propan-2-yl)-4,6,8,12,14,16-hexaoxa-5,7,13,15-tetrasilatricyclo[9.5.0.03,9]hexadecane-2,10-diol CAS No. 123270-13-3](/img/structure/B54252.png)
(1S,3R,9R,11S)-5,5,7,7,13,13,15,15-octa(propan-2-yl)-4,6,8,12,14,16-hexaoxa-5,7,13,15-tetrasilatricyclo[9.5.0.03,9]hexadecane-2,10-diol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,6:3,4-Di-O-(tetraisopropyl-1,3-disiloxanediyl)-myo-inositol is a complex organic compound derived from myo-inositol, a type of sugar alcohol This compound is characterized by the presence of tetraisopropyl-1,3-disiloxanediyl groups attached to the myo-inositol core
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 1,6:3,4-Di-O-(tetraisopropyl-1,3-disiloxanediyl)-myo-inositol typically involves the protection of hydroxyl groups on the myo-inositol molecule. The process begins with the selective protection of the 1,6 and 3,4 positions using tetraisopropyl-1,3-disiloxanediyl groups. This is achieved through a series of reactions involving silylation agents under controlled conditions. The reaction conditions often include the use of anhydrous solvents, such as tetrahydrofuran (THF), and catalysts like imidazole to facilitate the silylation process.
Industrial Production Methods: While the compound is primarily synthesized in research laboratories, industrial production methods would likely involve scaling up the laboratory procedures. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques such as column chromatography or recrystallization.
Analyse Chemischer Reaktionen
Types of Reactions: 1,6:3,4-Di-O-(tetraisopropyl-1,3-disiloxanediyl)-myo-inositol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in the formation of alcohols.
Substitution: The silyl groups can be substituted with other functional groups through nucleophilic substitution reactions, using reagents like halides or alkoxides.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3), acidic or basic conditions.
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4), anhydrous conditions.
Substitution: Halides (e.g., bromides, chlorides), alkoxides, polar aprotic solvents like dimethyl sulfoxide (DMSO).
Major Products Formed:
Oxidation: Ketones, carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
1,6:3,4-Di-O-(tetraisopropyl-1,3-disiloxanediyl)-myo-inositol has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules. Its unique structure allows for the study of stereochemistry and reaction mechanisms.
Biology: Investigated for its potential role in cellular signaling pathways due to its structural similarity to inositol phosphates, which are important secondary messengers.
Medicine: Explored for its potential therapeutic applications, particularly in the development of drugs targeting inositol-related pathways.
Industry: Potential use in the development of novel materials, such as polymers and coatings, due to its unique chemical properties.
Wirkmechanismus
The mechanism of action of 1,6:3,4-Di-O-(tetraisopropyl-1,3-disiloxanediyl)-myo-inositol is largely dependent on its interactions with molecular targets. In biological systems, it may interact with enzymes and receptors involved in inositol signaling pathways. The compound’s silyl groups can also influence its reactivity and interactions with other molecules, potentially affecting its biological activity.
Vergleich Mit ähnlichen Verbindungen
- 1,2:5,6-Di-O-(tetraisopropyl-1,3-disiloxanediyl)-myo-inositol
- 1,3:4,5-Di-O-(tetraisopropyl-1,3-disiloxanediyl)-myo-inositol
Comparison: 1,6:3,4-Di-O-(tetraisopropyl-1,3-disiloxanediyl)-myo-inositol is unique due to the specific positioning of the silyl groups, which can influence its chemical reactivity and biological interactions. Compared to similar compounds, it may exhibit different stereochemical properties and reactivity patterns, making it a valuable compound for studying the effects of structural variations on chemical and biological behavior.
Eigenschaften
CAS-Nummer |
123270-13-3 |
|---|---|
Molekularformel |
C30H64O8Si4 |
Molekulargewicht |
665.2 g/mol |
IUPAC-Name |
(1R,3S,9S,11R)-5,5,7,7,13,13,15,15-octa(propan-2-yl)-4,6,8,12,14,16-hexaoxa-5,7,13,15-tetrasilatricyclo[9.5.0.03,9]hexadecane-2,10-diol |
InChI |
InChI=1S/C30H64O8Si4/c1-17(2)39(18(3)4)33-27-25(31)29-30(26(32)28(27)34-40(37-39,19(5)6)20(7)8)36-42(23(13)14,24(15)16)38-41(35-29,21(9)10)22(11)12/h17-32H,1-16H3/t25?,26?,27-,28-,29+,30+ |
InChI-Schlüssel |
HUTZIUSFMYKECY-FTHDWXFLSA-N |
SMILES |
CC(C)[Si]1(OC2C(C3C(C(C2O[Si](O1)(C(C)C)C(C)C)O)O[Si](O[Si](O3)(C(C)C)C(C)C)(C(C)C)C(C)C)O)C(C)C |
Isomerische SMILES |
CC(C)[Si]1(O[C@@H]2[C@H](C([C@@H]3[C@@H](C2O)O[Si](O[Si](O3)(C(C)C)C(C)C)(C(C)C)C(C)C)O)O[Si](O1)(C(C)C)C(C)C)C(C)C |
Kanonische SMILES |
CC(C)[Si]1(OC2C(C3C(C(C2O[Si](O1)(C(C)C)C(C)C)O)O[Si](O[Si](O3)(C(C)C)C(C)C)(C(C)C)C(C)C)O)C(C)C |
Synonyme |
1,6:3,4-DI-O-(TETRAISOPROPYL-1,3-DISILOXANEDIYL)-MYO-INOSITOL |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![2-[(2-Aminophenyl)thio]benzoic acid hydrochloride](/img/structure/B54179.png)



![N-[2-[3-(Acetyloxy)-7-methoxy-1-naphthalenyl]ethyl]acetamide](/img/structure/B54184.png)
![Ethyl 5,6-dihydro-4H-pyrrolo[3,2,1-ij]quinoline-1-carboxylate](/img/structure/B54186.png)
![N-[2-(3-Acetyl-7-methoxy-1-naphthyl)ethyl]acetamide](/img/structure/B54187.png)

![7-[[3-Methoxy-4-(sulfomethylamino)phenyl]diazenyl]naphthalene-1,3-disulfonic acid](/img/structure/B54191.png)
![3-[4-(4-Nitrophenyl)piperazin-1-yl]-3-oxopropanenitrile](/img/structure/B54195.png)
![3,4-Dihydro-2H-benzo[1,4]oxazine-8-carbonitrile](/img/structure/B54198.png)

